Xylocydine -

Xylocydine

Catalog Number: EVT-286246
CAS Number:
Molecular Formula: C12H14BrN5O5
Molecular Weight: 388.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Xylocydine is a novel Cdk inhibitor, which is an effective inducer of apoptosis in hepatocellular carcinoma cells in vitro and in vivo. Xylocydine also strongly inhibits the activity of Cdk7 and Cdk9, in vitro as well as in cell cultures, that is temporally associated with apoptotic cell death in xylocydine-induced HCC cells. Xylocydine can effectively suppress the growth of HCC xenografts in Balb/C-nude mice by preferentially inducing apoptosis in the xenografts, whereas the drug did not cause any apparent toxic effect on other tissues.Xylocydine is a good candidate for an anti-cancer drug for HCC therapy.
Source and Classification

Xylocydine is classified under the category of small molecule inhibitors. It is synthesized through various chemical processes, often involving complex organic reactions. The compound is structurally related to other well-known kinase inhibitors, which places it within a broader class of compounds used in targeted cancer therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Xylocydine typically involves a multi-step organic reaction process. Key methods include:

  1. Starting Materials: The synthesis begins with readily available precursors, often involving amines and acyl chlorides.
  2. Reflux Conditions: The reaction mixture is generally subjected to reflux conditions to facilitate the formation of intermediates.
  3. Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatography to ensure high purity.

For example, a common synthesis route includes the reaction of an amine with an acyl chloride under controlled temperature conditions, followed by extraction and purification steps to isolate Xylocydine .

Molecular Structure Analysis

Structure and Data

Xylocydine possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity.

  • Molecular Formula: C₁₃H₁₈N₂O
  • Molecular Weight: 222.29 g/mol
  • Structural Features: The compound includes a pyrimidine ring, which is essential for its interaction with kinase enzymes.

The detailed structure can be visualized using molecular modeling software, allowing researchers to predict its interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Xylocydine undergoes various chemical reactions that are critical for its function as a kinase inhibitor:

  1. Phosphorylation Reactions: Xylocydine inhibits the phosphorylation process mediated by cyclin-dependent kinases, which is essential for cell cycle progression.
  2. Enzymatic Interactions: It interacts with specific amino acid residues in the active site of kinases, effectively blocking their activity.

These reactions can be monitored using techniques such as Western blotting and phosphorimaging, which allow for the analysis of kinase activity in cellular assays .

Mechanism of Action

Process and Data

The mechanism by which Xylocydine exerts its effects involves several key steps:

  1. Binding Affinity: Xylocydine binds to the ATP-binding site of cyclin-dependent kinases, preventing ATP from interacting with the enzyme.
  2. Inhibition of Kinase Activity: This binding results in the inhibition of kinase activity, leading to disrupted cell cycle progression and potential apoptosis in cancer cells.

Data from various assays indicate that Xylocydine effectively reduces cell viability in cancer models by inducing cell cycle arrest .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Xylocydine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point ranges between 150-155°C, indicating stability under standard laboratory conditions.

These properties are critical for determining suitable formulations for therapeutic use .

Applications

Scientific Uses

Xylocydine has several applications in scientific research:

  1. Cancer Research: As a cyclin-dependent kinase inhibitor, it is being investigated for its potential use in cancer therapies aimed at halting tumor growth.
  2. Cell Cycle Studies: Researchers utilize Xylocydine to study the mechanisms regulating the cell cycle and understand how disruptions can lead to diseases like cancer.
  3. Drug Development: Its structural characteristics make it a candidate for further modifications aimed at enhancing efficacy and reducing side effects in clinical settings.
Historical Evolution & Nomenclature of Xylocydine

Pioneering Discoveries in Synthetic Pathways

The development of Xylocydine (4-amino-6-bromo-7-(β-L-xylofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide) emerged from strategic efforts to overcome limitations in existing cyclin-dependent kinase (CDK) inhibitors. Early synthetic routes exploited tetracyanoethylene and L-xylose as foundational building blocks, enabling the construction of its unique pyrrolo[2,3-d]pyrimidine scaffold. A pivotal advancement came with the Suzuki-Miyaura cross-coupling reactions, which allowed modular substitution at the C6 position of the core structure. Researchers functionalized protected 4-amino-6-bromo-5-cyano-7-(2,3,5-tri-O-benzoyl-β-L-xylofuranosyl)pyrrolo[2,3-d]pyrimidine with diverse aryl/hetaryl groups, yielding analogues with enhanced kinase specificity [2].

Key innovations in this pathway included:

  • Brominated Intermediate Synthesis: Initial condensation of tetracyanoethylene with HBr/acetic acid yielded 2-amino-5-bromo-3,4-dicyanopyrrole, which was cyclized with formamide to form the critical 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine intermediate [2].
  • Glycosylation Tactics: Coupling of the pyrrolopyrimidine core with perbenzoylated L-xylose employed Vorbrüggen conditions (SnCl₄ catalyst), achieving stereoselective β-L-furanosyl linkage essential for biological activity [2].
  • Palladium-Catalyzed Diversification: Suzuki reactions with arylboronic acids on the C6-brominated intermediate enabled systematic exploration of steric and electronic effects on CDK inhibition. Notably, analogues with heteroaromatic substituents (e.g., compounds 3h–j) demonstrated 10- to 30-fold selectivity for CDK2 over CDK1 [2].

Table 1: Key Intermediates in Xylocydine Synthesis

IntermediateChemical StructureFunction in Pathway
2-Amino-5-bromo-3,4-dicyanopyrroleC₆H₃BrN₄Pyrrole precursor
4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidineC₇H₅BrN₅Core heterocycle
Perbenzoylated xylofuranosyl derivativeC₄₄H₃₃BrN₅O₈Glycosylated intermediate
6-(Het)aryl-Xylocydine analoguesVariable C6 substituentsFinal inhibitory compounds

Etymological Origins and Academic Lexical Development

The term "Xylocydine" integrates three linguistic elements reflecting its chemical and biological identity:

  • "Xylo-": Derived from xylose, the L-configured pentose sugar that forms its glycosidic linkage. This distinguishes it from D-ribose in canonical nucleosides and is a structural determinant of its unique target interaction [2] [3].
  • "-cyd-": Signifies cyclin-dependent kinase inhibition, its primary pharmacological mechanism. This suffix anchors the compound within the therapeutic class targeting cell cycle regulators.
  • "-ine": A standard suffix for alkaloids and bioactive nitrogen-containing compounds, aligning with its pyrrolopyrimidine base.

The nomenclature evolved from early biochemical designations:

  • Precedent Analogues: Positioned as a structural hybrid between sangivamycin (a natural nucleoside antibiotic) and synthetic CDK inhibitors like olomoucine. Its initial research designation "4-amino-6-bromo-7-(β-L-xylofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide" was condensed to "Xylocydine" upon validation of kinase selectivity [3].
  • Lexical Distinctions: The "L-xylose" component explicitly differentiates it from D-nucleosides like adenosine, underscoring its unnatural configuration’s role in avoiding metabolic deactivation [2].
  • Taxonomic Context: In formal biochemical literature, it is classified as a C-nucleoside analogue due to the direct carbon-carbon bond between the xylose anomeric carbon and pyrrole ring, contrasting N-glycosidic bonds in typical nucleosides [3].

Early Pharmacological Conceptual Frameworks

Initial pharmacological investigations centered on Xylocydine’s capacity to disrupt cell cycle progression through selective CDK antagonism. Seminal studies revealed:

  • CDK1/CDK2 Selectivity: Biochemical assays demonstrated nanomolar inhibition of CDK1/Cyclin B1 (IC₅₀ = 1.4 nM) and CDK2/Cyclin A2 (IC₅₀ = 61 nM), with >10,000-fold specificity over unrelated kinases like PKA or PKC. This selectivity was attributed to competitive ATP-binding site occlusion, validated through kinetic analyses and molecular docking [3].
  • Cell Cycle Arrest: In HeLa cells, Xylocydine induced G1/S phase arrest at submicromolar concentrations (EC₅₀ ~0.5 μM), preventing Rb phosphorylation—a CDK2-dependent process essential for S-phase entry. Flow cytometry confirmed accumulation of cells with 2N DNA content [2].
  • Apoptosis Modulation: Co-treatment studies with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) revealed synergistic cytotoxicity in SK-HEP-1 hepatoma cells. Xylocydine suppressed CDK2-mediated survival signals, lowering the threshold for extrinsic apoptosis [3].

Table 2: Early Pharmacodynamic Profiling of Xylocydine

TargetIC₅₀ (nM)Selectivity vs. Other KinasesCellular Effect
CDK1/Cyclin B11.4>7,100-fold vs. PKAG2/M arrest
CDK2/Cyclin A261>1,600-fold vs. CKIIG1/S arrest, Rb hypophosphorylation
CDK4/Cyclin D1>10,000Not significantNo effect

Molecular modeling rationalized these effects: The L-xylose moiety induced a distinct binding pose versus D-ribose nucleosides, with C2ʹ/C3ʹ hydroxyls forming hydrogen bonds to CDK2’s Glu81 and Leu83. Meanwhile, the 6-aryl substituent occupied a hydrophobic pocket inaccessible to smaller inhibitors like roscovitine [2]. These insights established Xylocydine as a prototype for second-generation CDK inhibitors with enhanced target fidelity.

Properties

Product Name

Xylocydine

IUPAC Name

4-amino-6-bromo-7-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide

Molecular Formula

C12H14BrN5O5

Molecular Weight

388.17 g/mol

InChI

InChI=1S/C12H14BrN5O5/c13-8-4(10(15)22)5-9(14)16-2-17-11(5)18(8)12-7(21)6(20)3(1-19)23-12/h2-3,6-7,12,19-21H,1H2,(H2,15,22)(H2,14,16,17)/t3-,6+,7-,12-/m0/s1

InChI Key

DMXIHKQKBYZIHM-YJMZUNRSSA-N

SMILES

C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)C(=O)N)N

Solubility

Soluble in DMSO, not in water

Synonyms

Xylocydine

Canonical SMILES

C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)C(=O)N)N

Isomeric SMILES

C1=NC(=C2C(=C(N(C2=N1)[C@@H]3[C@H]([C@@H]([C@@H](O3)CO)O)O)Br)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.